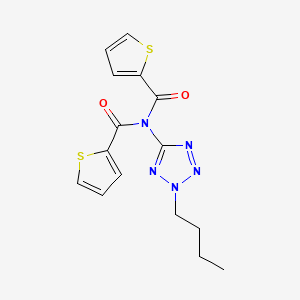![molecular formula C15H14N4OS2 B4234710 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its use in cancer treatment. TNP-470 was first discovered in 1994 and has since been the subject of numerous scientific studies due to its potential therapeutic benefits.
作用機序
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide works by inhibiting the activity of a protein called methionine aminopeptidase 2 (MetAP2), which is involved in the process of angiogenesis. Angiogenesis is the formation of new blood vessels, which is a critical process for the growth and spread of tumors. By inhibiting the activity of MetAP2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide prevents the formation of new blood vessels and thereby starves the tumor of the nutrients and oxygen it needs to grow.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been shown to inhibit the growth of tumor cells, induce apoptosis (programmed cell death) in tumor cells, and suppress the immune system's response to the tumor.
実験室実験の利点と制限
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of MetAP2, which makes it a valuable tool for studying the role of this protein in angiogenesis and cancer. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide is also relatively stable and can be easily synthesized in large quantities. However, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has poor solubility in water, which can make it difficult to administer to experimental animals.
将来の方向性
There are several potential future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. One area of interest is the development of new anti-angiogenic agents that are based on the structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide treatment. Additionally, there is ongoing research on the use of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve the overall effectiveness of cancer treatment.
科学的研究の応用
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by preventing the formation of new blood vessels that supply the tumor with nutrients and oxygen. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the sensitivity of tumor cells to these treatments.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9(21-15-19-18-14(16)22-15)13(20)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYWJMDACXOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)

![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)

![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)

![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)



![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)